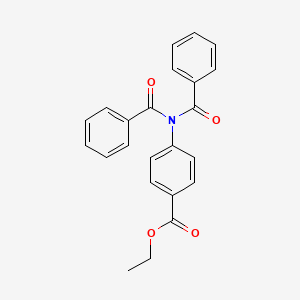
D-Phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalanyl-L-leucine: is a dipeptide composed of the amino acids phenylalanine and leucine. It is a synthetic compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is known for its stability and ability to form functionalized materials, making it valuable in both scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-leucine typically involves the coupling of D-phenylalanine and L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: D-Phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
D-Phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is used in studies related to protein folding, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a model compound for developing peptide-based drugs.
Industry: The compound is used in the development of functionalized materials, such as nanoporous materials for UV protection and piezoelectric materials for energy harvesting
作用機序
The mechanism of action of D-Phenylalanyl-L-leucine involves its interaction with specific molecular targets. The phenylalanine residue can engage in aromatic interactions, while the leucine residue contributes to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets. The pathways involved often include protein-protein interactions and enzyme catalysis, where the dipeptide can act as a substrate or inhibitor .
類似化合物との比較
L-Phenylalanyl-L-leucine: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
L-Leucyl-L-phenylalanine: The order of the amino acids is reversed, which can affect the compound’s properties and interactions.
D-Leucyl-D-phenylalanine: Both amino acids are in the D-configuration, which can significantly alter the compound’s biological activity.
Uniqueness: D-Phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its stability, binding properties, and overall biological activity. The presence of both D- and L- amino acids in the dipeptide can result in distinct conformational preferences and interactions compared to its all-L or all-D counterparts .
特性
CAS番号 |
3303-56-8 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m1/s1 |
InChIキー |
RFCVXVPWSPOMFJ-OLZOCXBDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


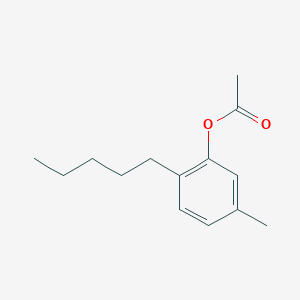
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
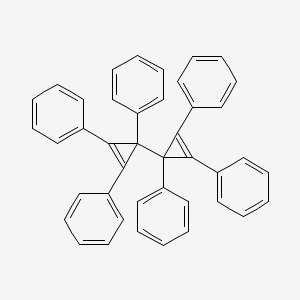

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
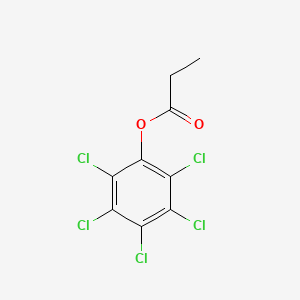

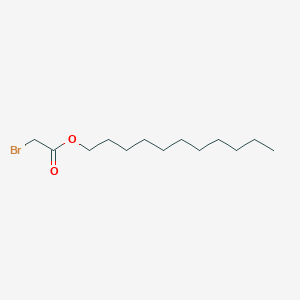
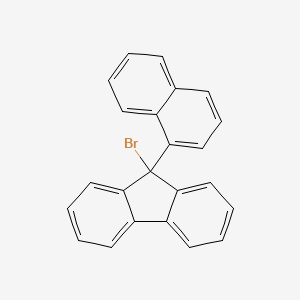
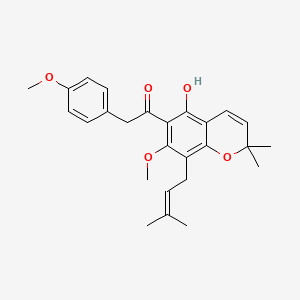
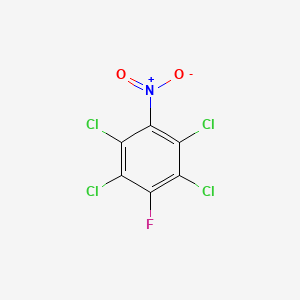
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
